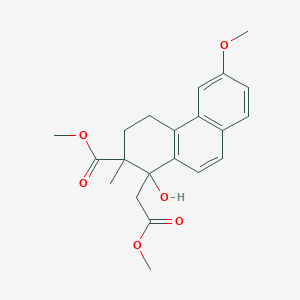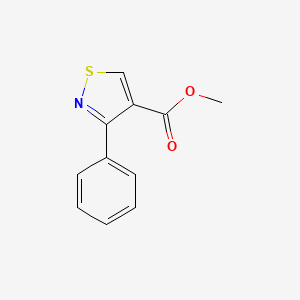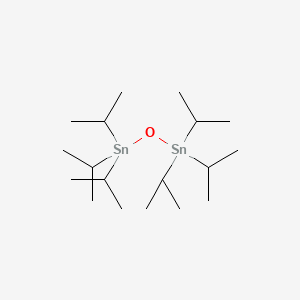
Distannoxane, hexakis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Distannoxane, hexakis(1-methylethyl)- is an organotin compound with the molecular formula C18H42OSn2 It belongs to the family of distannoxanes, which are characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:
2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl
Industrial Production Methods
Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its organotin precursors.
Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
科学的研究の応用
Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
作用機序
The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: Similar structure but with different organic groups.
Dichlorotetrabutyldistannoxane: Contains butyl groups instead of isopropyl groups.
Tetraorganodistannoxanes containing silicon: Similar catalytic properties but with silicon-containing groups.
Uniqueness
Distannoxane, hexakis(1-methylethyl)- is unique due to its specific isopropyl groups, which can influence its reactivity and applications. Its distinct structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
7173-97-9 |
|---|---|
分子式 |
C18H42OSn2 |
分子量 |
511.9 g/mol |
IUPAC名 |
tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;; |
InChIキー |
ZRYDJIIZRCZNIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


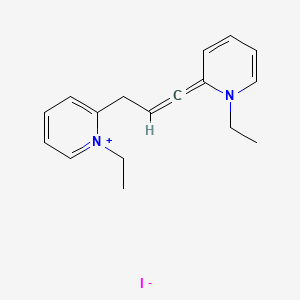
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

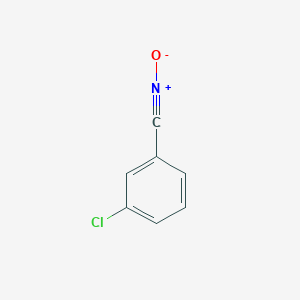
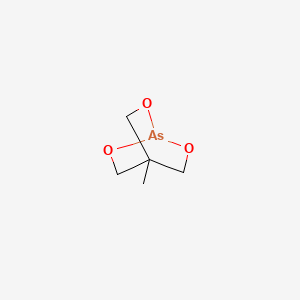



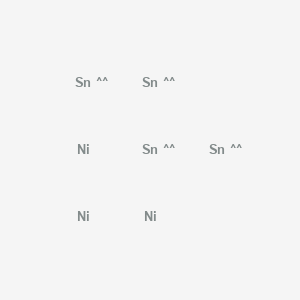
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)


